- Diethyldithiocarbamic acid S-oxide: a new class of sulfine, Journal of Organic Chemistry, 1988, 53(9), 2119-20

Cas no 97-77-8 (Disulfiram)

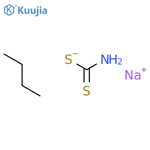

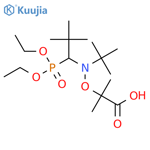

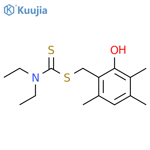

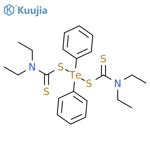

Il Disulfiram è un composto organico solforato utilizzato principalmente nel trattamento della dipendenza da alcol. Agisce inibendo l'enzima aldeide deidrogenasi, causando un accumulo di acetaldeide nel sangue quando viene consumato alcol, provocando effetti avversi come nausea e vomito. Questo meccanismo deterrente aiuta a ridurre il desiderio di alcol. Il Disulfiram è noto per la sua efficacia nel sostenere l'astinenza a lungo termine, grazie alla sua azione prolungata e alla bassa frequenza di somministrazione. La sua struttura chimica unica e la specificità enzimatica lo rendono un farmaco affidabile nella terapia di avversione all'alcol.

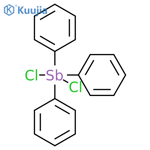

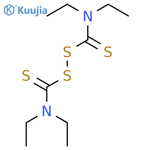

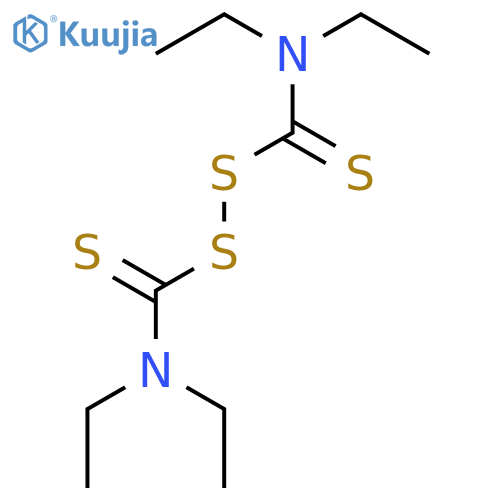

Disulfiram structure

Nome del prodotto:Disulfiram

Disulfiram Proprietà chimiche e fisiche

Nomi e identificatori

-

- Tetraethylthiuram disulfide

- TETD

- bis(diethylthiocarbamoyl) disulfide

- disulfiram

- tetraethylthiuram disulphide

- accelerator tetd

- bis (diethylthiocarbamyl) disulfide

- ethylthiudad

- ethyltuex

- etyl tuex

- exhoran

- exhorran

- formamide, 1,1'-dithiobis(n,n-diethylthio)-

- hoca

- hocakrotenalnci-c02959

- hydrogendisulfide

- hydrogenpersulfid

- krotenal

- n,n,n',n'-tetraethylthiuram disulfide

- n,n,n',n'-tetraethylthiuram disulphide

- nci-c02959

- nocbin

- nsc 190940

- perkacit tetd

- perkait tetd

- 1,1',1'',1'''-{Disulfanediylbis[(thioxomethylene)-nitrilo]}tetraethane

- 1,1-Dithiobis(N,N-diethylthioformamide)

- 1,1`-Dithiobis(N,N-diethylthioformamide)

- Abstenisil

- N1,N1,N3,N3-tetraethyl-2-dithioperoxy-1,3-dithiodicarbonic diamide

- Tetraethylthioperoxydicarbonic diaMide

- tetraethylthioperoxydicarbonic diamide ([[(C2H5)2N]C(S)]2S2)

- TTD

- Antabuse

- Antabus

- Teturam

- Esperal

- Anticol

- Alcophobin

- Dicupral

- Ethyldithiurame

- Teturamin

- Tetraetil

- Contralin

- Antietanol

- Antaethyl

- Tetradine

- Antivitium

- Abstensil

- Aversan

- Abstinil

- Refusal

- Averzan

- Antetil

- Antetan

- Abstinyl

- Antalcol

- Antadix

- Cronetal

- Antikol

- Antietil

- Etabus

- Ethyl tuads

- Ethyl Thiurad

- Ethyl Thiram

- Ethyl Tuex

- Disulfuram

- Contrapot

- Antiaethan

- Stopetyl

- Thiuranide

- Ephorran

- Antaetil

- Di

- Disulfide, bis(diethylthiocarbamoyl) (8CI)

- N,N,N′,N′-Tetraethylthioperoxydicarbonic diamide ([(H2N)C(S)]2S2) (ACI)

- Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetraethyl- (9CI)

- Accel TET

- Accel TET-R

- Accelerator TET

- Akrochem TETD

- Bis(N,N-diethylthiocarbamoyl) disulfide

- Curebead PB 75

- Curekind TETD

- Ekagom DTET

- Ekagom TEDS

- Ekagom TETDS

- Espenal

- Etiltox

- N,N,N′,N′-Tetraethyldithiuram disulfide

- N,N,N′,N′-Tetraethylthiuram disulfide

- Disulfiram

-

- MDL: MFCD00009048

- Inchi: 1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3

- Chiave InChI: AUZONCFQVSMFAP-UHFFFAOYSA-N

- Sorrisi: S=C(N(CC)CC)SSC(N(CC)CC)=S

- BRN: 1712560

Proprietà calcolate

- Massa esatta: 296.050933g/mol

- Carica superficiale: 0

- XLogP3: 3.9

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta legami ruotabili: 7

- Massa monoisotopica: 296.050933g/mol

- Massa monoisotopica: 296.050933g/mol

- Superficie polare topologica: 121Ų

- Conta atomi pesanti: 16

- Complessità: 201

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

- Carica superficiale: 0

- Conta Tautomer: niente

Proprietà sperimentali

- Odore: Slight odor.

- Taste: SLIGHTLY BITTER TASTE

- Colore/forma: Cristalli bianchi gialli

- Densità: 1.27

- Punto di fusione: 69-71 °C (lit.)

- Punto di ebollizione: 117 ºC

- Punto di infiammabilità: 117°C/17mm

- Indice di rifrazione: 1.5500 (estimate)

- Solubilità: 0.004g/l

- Coefficiente di ripartizione dell'acqua: 0.02 g/100 mL

- Stabilità/Periodo di validità: Stable. Incompatible with strong oxidants.

- PSA: 121.26000

- LogP: 3.62120

- Solubilità: Insolubile in acqua, leggermente solubile in acetone, solubile in benzene, cloroformio, disolfuro di carbonio.

- Merck: 3364

- FEMA: 2440

Disulfiram Informazioni sulla sicurezza

-

Simbolo:

- Prompt:pericoloso

- Parola segnale:Warning

- Dichiarazione di pericolo: H302,H317,H373,H410

- Dichiarazione di avvertimento: P273,P280,P501

- Numero di trasporto dei materiali pericolosi:UN 3077 9/PG 3

- WGK Germania:3

- Codice categoria di pericolo: 22-43-48/22-50/53

- Istruzioni di sicurezza: S24-S37-S60-S61

- RTECS:JO1225000

-

Identificazione dei materiali pericolosi:

- TSCA:Yes

- Termine di sicurezza:9

- Gruppo di imballaggio:III

- Classe di pericolo:9

- PackingGroup:III

- Frasi di rischio:R22; R43; R48/22; R50/53

- Tossicità:LD50 orally in rats: 8.6 g/kg (Child, Cramp)

- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Disulfiram Dati doganali

- CODICE SA:29303000

- Dati doganali:

Codice doganale cinese:

29303000

Disulfiram Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DCAPI1398-250 mg |

Disulfiram (Antabuse) |

97-77-8 | 250mg |

$500.0 | 2022-02-28 | ||

| Ambeed | A912727-1mg |

Bis(diethylthiocarbamoyl) disulfide |

97-77-8 | 97% | 1mg |

$5.0 | 2023-08-31 | |

| LKT Labs | D3374-50 g |

Disulfiram |

97-77-8 | ≥98% | 50g |

$45.10 | 2023-07-11 | |

| Hello Bio | HB1119-50mg |

Disulfiram |

97-77-8 | >97% | 50mg |

£53 | 2024-07-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819460-25g |

Tetraethylthiuram disulfide |

97-77-8 | 97% | 25g |

¥38.00 | 2022-08-31 | |

| Ambeed | A912727-100g |

Bis(diethylthiocarbamoyl) disulfide |

97-77-8 | 97% | 100g |

$11.0 | 2023-08-31 | |

| DC Chemicals | DCAPI1398-100 mg |

Disulfiram (Antabuse) |

97-77-8 | 100mg |

$250.0 | 2022-02-28 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0054-1 g |

Disulfiram |

97-77-8 | 98.23% | 1g |

¥440.00 | 2022-04-26 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0479-500G |

Tetraethylthiuram Disulfide |

97-77-8 | >97.0%(T) | 500g |

¥340.00 | 2024-04-15 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5844-500mg |

Disulfiram |

97-77-8 | 98% | 500mg |

¥2880.00 | 2023-09-10 |

Disulfiram Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Solvents: Methanol , Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Catalysts: Diammonium cerium hexanitrate Solvents: Tetrahydrofuran ; 10 min, rt; 9 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt

1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C

1.2 Solvents: Water ; pH 8 - 10

1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C

1.2 Solvents: Water ; pH 8 - 10

1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt

1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C

1.2 Solvents: Water ; pH 8 - 10

1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C

1.2 Solvents: Water ; pH 8 - 10

Riferimento

- Cerium ammonium nitrate-catalyzed aerobic oxidative coupling of dithiocarbamates: facile synthesis of thioureas and bis(aminothiocarbonyl)disulfidesAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysisAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysis, RSC Advances, 2014, 4(75), 40054-40060

Metodo di produzione 3

Condizioni di reazione

1.1 Solvents: Ethanol ; rt; 4 h, 20 °C

1.2 -

1.2 -

Riferimento

- Process for preparation of alkoxyamines by photolysis of dithiocarbamates, France, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Sulfuric acid , Hydrogen peroxide Solvents: Water ; 20 °C

1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C

1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C

1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C

1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C

Riferimento

- Preparation method of rubber vulcanization accelerator tetraalkyl thiuram disulfide using continuous micro-reaction systemPreparation method of tetrahydrocarbyl thiuram disulfide by photocatalytic oxidationDevelopment of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivatives, China, 2011, 41(2), 285-290

Metodo di produzione 5

Condizioni di reazione

1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane

1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h

1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h

Riferimento

- Photoredox Catalysis in Photocontrolled Cationic Polymerizations of Vinyl EthersElectrochemically Controlled Cationic Polymerization of Vinyl EthersMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers, Accounts of Chemical Research, 2022, 55(14), 1960-1971

Metodo di produzione 6

Condizioni di reazione

1.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

Riferimento

- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

Metodo di produzione 7

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

1.2 Solvents: Ethylene glycol

1.2 Solvents: Ethylene glycol

Riferimento

- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70

Metodo di produzione 9

Condizioni di reazione

Riferimento

- Preparation of bis(ethylamino)disulfirams as ALDH1a1 and MAGL inhibitorsSARM1 enzyme activity inhibitor and use thereof in neurodegenerative diseasesCo-delivery of nanoparticle and molecular drug by hollow mesoporous organosilica for tumor-activated and photothermal-augmented chemotherapy of breast cancer, United States, 2021, 19(1),

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C

2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

Riferimento

- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt

1.1 Reagents: Iodine Solvents: Methanol ; 0 °C

1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt

1.1 Reagents: Iodine Solvents: Methanol ; 0 °C

Riferimento

- Preparation of diethylthiocarbamoyl chlorideTrimethylchlorosilane (TMSCl) and cyanuric chloride (CC) catalyzed efficient oxidative coupling of thiols with dimethyl sulfoxideMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers, Huaxue Shiji, 1992, 14(2), 113-14

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

1.2 -

1.2 -

Riferimento

- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70

Metodo di produzione 13

Metodo di produzione 14

Condizioni di reazione

1.1 Solvents: Dichloromethane

Riferimento

- Crystal structures of tellurium compounds Ph2Te(S2P(OEt)2)2 and of two modifications of Ph2Te(S2CNEt2)2Diorganyltellurium bis-(dialkylcarbamates) and -(dithiocarbamates), Journal of Organometallic Chemistry, 1988, 349(3), 305-14

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C

1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

Riferimento

- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

Metodo di produzione 16

Condizioni di reazione

1.1 Solvents: Ethylene glycol

Riferimento

- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70

Metodo di produzione 17

Condizioni di reazione

1.1 Solvents: Methanol , Tetrahydrofuran ; 4 h, 35 °C

Riferimento

- Interaction of wheat germ agglutinin with an N-acetylglucosamine-carrying telomer brush accumulated on a colloidal gold monolayer, Colloids and Surfaces, 2008, 61(1), 17-24

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine Solvents: Ethanol , Water ; 30 min, 40 °C

1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt

1.1 Reagents: Diethylamine , Hydrogen peroxide

1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt

1.1 Reagents: Diethylamine , Hydrogen peroxide

Riferimento

- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous mediumRadiosynthesis of [thiocarbonyl-11C]disulfiram and its first PET study in miceSimple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water, RSC Advances, 2016, 6(45), 39356-39363

Disulfiram Raw materials

- Ditiocarb sodium

- Propanoic acid, 2-[[(diethylamino)thioxomethyl]thio]-2-methyl-

- Disulfiram

- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide

- Tellurium, bis(diethylcarbamodithioato-S)diphenyl-, (T-4)-

- Carbamodithioic acid,N,N-diethyl-

- Triphenylantimony dichloride

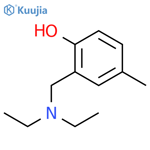

- Phenol, 2-[(diethylamino)methyl]-4-methyl-

- Carbamothio(thioperoxoic) acid, N,N-diethyl-, sodium salt (1:1)

- Carbamodithioic acid, N,N-diethyl-, ion(1-), sodium (1:1)

- 2,3,5-Trimethyphenol

- 1-(1-chloroethoxy)-2-methylpropane

- Carbamodithioic acid, N,N-diethyl-, 1-(2-methylpropoxy)ethyl ester

Disulfiram Preparation Products

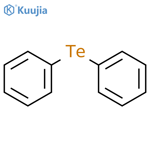

- Benzene,1,1'-tellurobis- (1202-36-4)

- 3,7-Dioxa-4-aza-6-phosphanonanoic acid,4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide (654636-62-1)

- Disulfiram (97-77-8)

- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide (1044266-69-4)

- (136-93-6)

- Carbamodithioic acid, diethyl-, (2-hydroxy-5-methylphenyl)methyl ester (109918-83-4)

- Carbamodithioic acid, diethyl-, (2-hydroxy-3,4,6-trimethylphenyl)methyl ester (109918-82-3)

- Triphenylantimony (603-36-1)

Disulfiram Letteratura correlata

-

Ghodratollah Absalan,Morteza Akhond,Leila Sheikhian,Douglas M. Goltz Anal. Methods 2011 3 2354

-

Hao-Xing Xu,Ze-Run Zhao,Yeersen Patehebieke,Qian-Qian Chen,Shun-Guo Fu,Shuai-Jun Chang,Xu-Xu Zhang,Zhi-Liang Zhang,Xiao Wang Green Chem. 2021 23 1280

-

Ghodratollah Absalan,Morteza Akhond,Leila Sheikhian,Douglas M. Goltz Anal. Methods 2011 3 2354

-

4. Disulfiram, an old drug with new potential therapeutic uses for human cancers and fungal infectionsZuben E. Sauna,Suneet Shukla,Suresh V. Ambudkar Mol. BioSyst. 2005 1 127

-

Ashfaq Ur Rehman,Guodong Zhen,Bozitao Zhong,Duan Ni,Jiayi Li,Abdul Nasir,Moustafa T. Gabr,Humaira Rafiq,Abdul Wadood,Shaoyong Lu,Jian Zhang,Hai-Feng Chen Phys. Chem. Chem. Phys. 2021 23 12204

97-77-8 (Disulfiram) Prodotti correlati

- 97-77-8(Disulfiram)

- 1170530-03-6(4-tert-butyl-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)

- 1021910-68-8(4-(1H-indol-7-yl)butan-2-one)

- 2059999-38-9(2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol)

- 1782458-84-7(Theophylline-13C2d6)

- 2034304-66-8(benzyl N-{2-3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl-2-oxoethyl}carbamate)

- 2172525-93-6(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}-2-hydroxypropanoic acid)

- 2227827-71-4((2S)-2-amino-2-(3-ethyloxetan-3-yl)ethan-1-ol)

- 1708756-84-6(6-cyano-N-(1-cyanocyclohexyl)pyridine-3-sulfonamide)

- 1805466-25-4(3-Chloromethyl-5-cyano-2-(trifluoromethoxy)benzenesulfonyl chloride)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:97-77-8)Disulfiram

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:97-77-8)Disulfiram

Purezza:99%

Quantità:5kg

Prezzo ($):220.0